4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile
Overview
Description
The compound 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile is a chemical entity that can be associated with a class of compounds known for their potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds, which can help infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of isatin and its derivatives with sulphadimidine, as seen in the synthesis of 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]-N(4,6-dimethyl-2-pyrimidinyl)-benzene sulphonamide derivatives . This suggests that the synthesis of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile could potentially involve a similar condensation reaction between appropriate pyrimidinyl and benzonitrile derivatives.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using spectroscopic methods such as IR, (1)H NMR, and elemental analysis . Additionally, the crystal and molecular structure of a novel 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazole was determined by X-ray diffraction . These techniques would likely be applicable in analyzing the molecular structure of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile to confirm its structure and tautomeric forms.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through their interactions with biological targets. For instance, certain derivatives have been tested for anti-HIV activity , while others have been evaluated for antiproliferative activity against human cancer cell lines . These studies indicate that the compound may also have the potential to undergo biochemically relevant reactions, which could be explored in similar biological assays.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized to some extent. For example, the polymorphism of 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one has been described, showing different crystalline forms and hydrogen bonding patterns . This information can be used to infer that 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile may also exhibit polymorphism and specific intermolecular interactions, which could affect its physical properties and solubility.
Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibitor Synthesis
4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile is a key intermediate in synthesizing diarylpyrimidine HIV-1 reverse transcriptase inhibitors. Its derivatives are crucial in this context, offering therapeutic potential in the treatment of HIV (Ju Xiu-lia, 2015).
Radiosynthesis in PET Imaging
This compound plays a role in the development of positron emission tomography (PET) tracers. Specifically, it has been used in the radiosynthesis of compounds for imaging the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which has applications in neurological studies (Gengyang Yuan et al., 2016).
Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase
Research has shown that derivatives of this compound can act as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating potential for cancer treatment (A. Gangjee et al., 2008).
Pyrimidine-Ring Formation in α-Amino Acids
The compound is involved in synthesizing optically active α-amino acids with an 8-azapurinyl side chain. This synthesis contributes to expanding the diversity of amino acids available for biochemical studies and pharmaceutical applications (E. Krass et al., 1975).
Unprecedented Oxidation-Desulfurization Process
It serves as a scaffold in an oxidation–desulfurization process, leading to the creation of unique pyrimidine derivatives. This process expands the scope of synthetic chemistry in creating novel compounds (Bhagyashree Y. Bhong et al., 2013).
Safety And Hazards
“4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile” is generally considered a relatively safe compound . During use, standard safety procedures should be followed, such as wearing protective gloves and glasses, and avoiding direct contact with skin and eyes . If accidentally inhaled or in contact with the eyes, seek medical assistance and provide the corresponding safety data sheet .
properties
IUPAC Name |
4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c12-7-8-1-3-9(4-2-8)14-11-13-6-5-10(16)15-11/h1-6H,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNOJNASJQRRSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=NC=CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444368 | |
Record name | 4-[(6-Oxo-1,6-dihydropyrimidin-2-yl)amino]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile | |
CAS RN |
189956-45-4 | |
Record name | 4-[(4-Hydroxy-2-pyrimidinyl)amino]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=189956-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-((4-Hydroxypyrimidin-2-yl)amino)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189956454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(6-Oxo-1,6-dihydropyrimidin-2-yl)amino]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(4-HYDROXYPYRIMIDIN-2-YL)AMINO]BENZONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.937 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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